4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine

Medicinal Chemistry Lipophilicity ADME

Fluorinated aromatic diamines with precisely positioned reactive amines and tunable hydrophilicity are scarce. 4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine (CAS 1448858-56-7) fills this gap with its 1,3-diamine substitution and electron-withdrawing nitro/CF3 groups. • ~ΔLogP -1.5 vs. monoamine analog-improves aqueous solubility in lead compounds • Reducible nitro enables post-polymerization crosslinking in polyimide design • Dual amines support diazotization for deep-shade azo dye synthesis Supplied as a characterized solid; available for immediate global dispatch.

Molecular Formula C7H6F3N3O2
Molecular Weight 221.14 g/mol
CAS No. 1448858-56-7
Cat. No. B1430435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
CAS1448858-56-7
Molecular FormulaC7H6F3N3O2
Molecular Weight221.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)C(F)(F)F)N)[N+](=O)[O-]
InChIInChI=1S/C7H6F3N3O2/c8-7(9,10)5-3(11)1-2-4(6(5)12)13(14)15/h1-2H,11-12H2
InChIKeyKASLVFUMBDUPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine Structural Overview


4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine (CAS 1448858-56-7) is a fluorinated aromatic diamine with the molecular formula C₇H₆F₃N₃O₂ and a molecular weight of 221.14 g/mol [1]. The compound features a 1,3-diamine substitution pattern on a benzene ring that also bears a nitro group at the 4-position and a trifluoromethyl group at the 2-position [1]. It is typically supplied as a solid with a purity of 96% . This specific substitution pattern—particularly the combination of two amino groups, a nitro group, and a trifluoromethyl group—defines its reactivity profile and distinguishes it from simpler monoamine or non-fluorinated analogs [1].

Building Block Difunctional aromatic diamine Two reactive amino groups in 1,3-relationship
Substitution Pattern Electron-withdrawing CF₃ & NO₂ Enhances thermal stability and modifies electronics
Latent Functionality Reducible nitro group Potential to generate a third amine for crosslinking or further derivatization

Irreplaceability of 4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine


Direct substitution of 4-nitro-2-(trifluoromethyl)benzene-1,3-diamine with a generic aromatic amine or even a closely related monoamine analog (e.g., 4-nitro-2-(trifluoromethyl)aniline) is not viable without altering key physicochemical and reactivity parameters. The presence of two amino groups in a 1,3-relationship, combined with the electron-withdrawing nitro and trifluoromethyl substituents, results in a distinct hydrogen-bonding capacity and a lower lipophilicity compared to monoamine analogs [1][2]. This unique electronic and steric environment directly impacts its utility as a building block in condensation reactions, particularly in the synthesis of heterocycles or polymers where the precise positioning and number of reactive amines are critical for achieving the desired molecular architecture and performance [3].

Target
Monoamine Analog
Risk if Substituted
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
4-Nitro-2-(trifluoromethyl)aniline
Single amino group, lower hydrophilicity
Loss of bifunctional reactivity may alter condensation outcomes and polymer architecture. Lipophilicity shift can impact solubility profiles.
1,3-Diamine pattern with reducible nitro
3,5-Diaminobenzotrifluoride
No nitro group
Missing latent functional site limits post-polymerization modification and crosslinking opportunities.

Quantified Differentiation vs. Analog Amines


Reduced Lipophilicity

The diamine 4-nitro-2-(trifluoromethyl)benzene-1,3-diamine exhibits a significantly lower computed lipophilicity (XLogP3 = 1.8) compared to its monoamine analog, 4-nitro-2-(trifluoromethyl)aniline (LogP = 3.30020) [1][2]. This represents a ΔLogP of -1.5, indicating a substantial increase in hydrophilicity for the diamine.

Reduced Lipophilicity
Cross-study comparable
ΔLogP = -1.5
Supports hydrophilicity screening
vs. 4-nitro-2-(trifluoromethyl)aniline (LogP 3.3)
Medicinal Chemistry Lipophilicity ADME

Higher Polar Surface Area

The target diamine has a computed topological polar surface area (TPSA) of 97.9 Ų, which is substantially larger than the 71.8 Ų reported for the monoamine analog 4-nitro-2-(trifluoromethyl)aniline [1]. This ΔTPSA of +26.1 Ų is primarily due to the presence of the second primary amino group.

Higher Polar Surface Area
Cross-study comparable
97.9 Ų target 71.8 Ų monoamine Δ +26.1
Indicates increased H-bond capacity
Computed TPSA difference
Drug Design Permeability Hydrogen Bonding

Increased Hydrogen Bond Donor Count

The compound possesses two hydrogen bond donor (HBD) groups (both primary amines), in contrast to monoamine analogs like 4-nitro-2-(trifluoromethyl)aniline which have only one HBD [1][2]. This additional HBD site enables distinct intermolecular interactions and increases the compound's potential for forming hydrogen-bonded networks.

Hydrogen Bond Donors
Class-level inference
2 HBD target 1 HBD monoamine Δ +1
Enables bifunctional reactivity
Critical for polyimide or polyamide formation
Molecular Recognition Supramolecular Chemistry Polymer Synthesis

Diamine Monomer for Polyimides

Diaminobenzotrifluorides are established monomers for the synthesis of polyimides with enhanced solubility and thermal stability due to the electron-withdrawing trifluoromethyl group [1]. While specific polymerization data for this nitro-diamine are not available in the public domain, its 1,3-diamine structure positions it as a viable monomer precursor. After reduction of the nitro group, the resulting triamine could offer unique crosslinking or functionalization opportunities compared to simple diamines like 3,5-diaminobenzotrifluoride (CAS 368-53-6), which lacks the additional functional handle.

Polyimide Monomer Potential
Class-level inference
Latent triamine precursor
Nitro reduction may introduce third amine
Data to verify for specific polymerization
Polymer Chemistry High-Temperature Materials Fluorinated Polymers

Research and Industrial Application Scenarios


Lower Lipophilicity in Lead Optimization

For drug discovery programs where lead compounds derived from 4-nitro-2-(trifluoromethyl)aniline exhibit excessive lipophilicity (LogP > 3), the corresponding diamine offers a structurally analogous but significantly more hydrophilic alternative (ΔLogP = -1.5). This can improve aqueous solubility and potentially reduce non-specific binding, as supported by the quantitative LogP and TPSA comparisons established in Section 3 [1][2].

Fluorinated Polyimides with Latent Functional Sites

In the design of high-performance polyimides for aerospace or microelectronics applications, the diamine structure of this compound, combined with the electron-withdrawing trifluoromethyl group, makes it a candidate monomer. Its key differentiator is the nitro group, which can be reduced post-polymerization to generate a third amine, enabling crosslinking or the attachment of functional moieties—a capability not offered by simpler diaminobenzotrifluorides like 3,5-diaminobenzotrifluoride [3].

Herbicidal Diamine Synthesis

Patents on herbicidal trifluoromethyl-1,3-phenylenediamines indicate that compounds with both trifluoromethyl and nitro substituents on a phenylenediamine core possess phytotoxic activity. This specific diamine, with its 1,3-substitution pattern, can serve as a key intermediate or scaffold for generating novel herbicide candidates, leveraging the established class-level activity [4].

Azo and Heterocyclic Dye Building Block

The compound's two amino groups enable diazotization and coupling reactions for the synthesis of monoazo and disazo dyes. The presence of the electron-withdrawing trifluoromethyl and nitro groups can bathochromically shift absorption spectra, potentially yielding dyes with deeper shades compared to non-fluorinated or non-nitrated analogs . This is a common application area for similar substituted aromatic diamines.

Application
Selection Property
Validation Focus
Lead Optimization with Lower Lipophilicity
Hydrophilicity via diamino substitution
LogP and TPSA review
Fluorinated Polyimide Synthesis
Diamine monomer with latent nitro group
Post-polymerization reduction and crosslinking
Herbicidal Diamine Scaffold
Class-level phytotoxic activity
Class-level activity data review
Azo Dye Intermediate
Electron-withdrawing substituents
Bathochromic shift potential

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